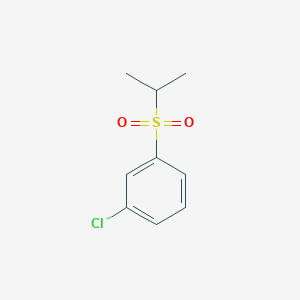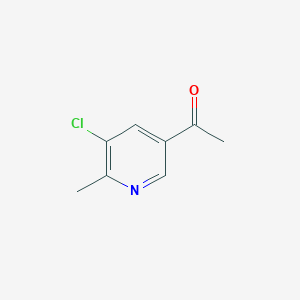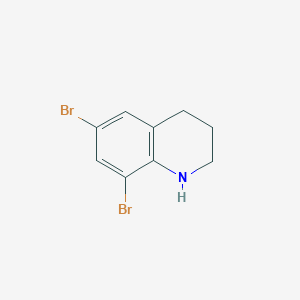
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .
Synthesis Analysis
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .Chemical Reactions Analysis
The chemical reactions involving 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .Applications De Recherche Scientifique
Synthesis of Aryl-Substituted Quinolines and Tetrahydroquinolines
- Scientific Field : Organic Chemistry
- Application Summary : 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is used in the Suzuki–Miyaura cross-coupling reactions to synthesize aryl-substituted quinolines and tetrahydroquinolines .
- Methods of Application : The Suzuki–Miyaura cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .
- Results : The yields of the reactions were high, ranging from 68% to 82%. The structures of all the products were characterized by 1H NMR, 13C NMR,19F NMR, and Fourier transform infrared spectroscopy and by elemental analysis .
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Substituted quinolines, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, have been found to exhibit anticancer activities against certain types of cancer cells .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves testing the compounds against cancer cell lines .
- Results : The results indicate that 6,8-dibromo-1,2,3,4-tetrahydroquinoline had anticancer activities against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), and C6 (rat glioblastoma) cell lines .
Anticancer Activity in MCF-7 (Breast Cancer) Cell Lines
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4 (1 H )-ones have been synthesized and evaluated in vitro (in MCF-7 breast cancer cell lines) .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves testing the compounds against MCF-7 breast cancer cell lines .
- Results : Compounds 5a, 5d, 5e, and 5g exhibited potent GI 50 and TGI values compared with reference standard and compounds 5b and 5c showed moderate activity .
Preparation of 9-Aryl-1,8-Dioxo-Octahydroxanthene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2 H -benzo [e] [1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results : The results are not detailed in the source .
C(1)-Functionalization of Tetrahydroisoquinolines
- Scientific Field : Organic Chemistry
- Application Summary : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results : The results are not detailed in the source .
Preparation of Biologically Active Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : 6,8-Dibromo-1,2,3,4-tetrahydroquinoline has been used in the preparation of various biologically active molecules .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the preparation of various biologically active molecules .
- Results : The results are not detailed in the source .
Propriétés
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRBNSPFBIZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



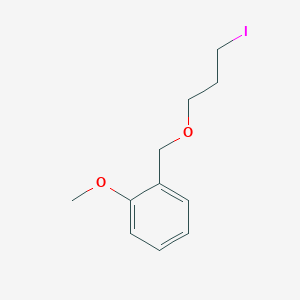
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
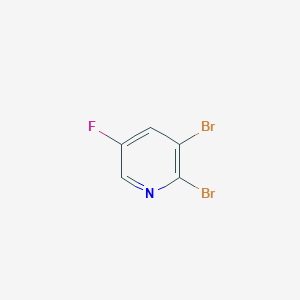
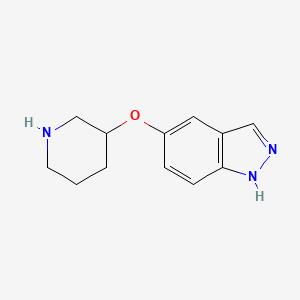
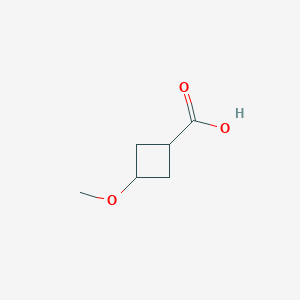
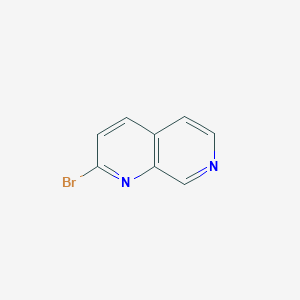

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
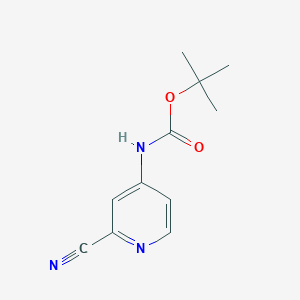
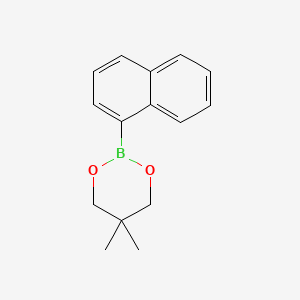
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
